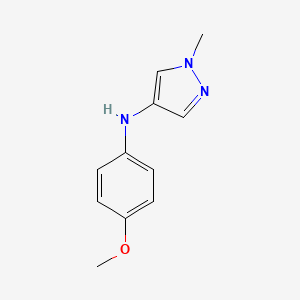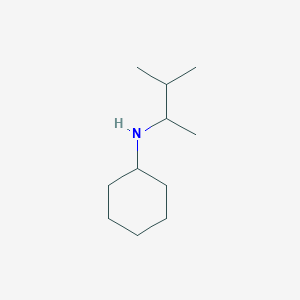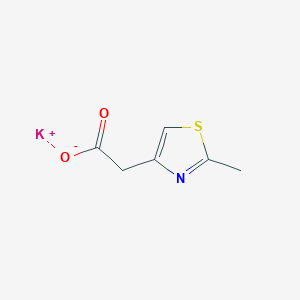![molecular formula C8H11N5 B13240100 2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)
2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 2-ethyl-4-chloropyrimidine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazine group. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyrrolopyrimidine derivatives.
Applications De Recherche Scientifique
2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, which can be used in cancer therapy.
Biological Studies: The compound is studied for its antimicrobial and antitubercular activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a pharmaceutical intermediate.
4-Aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular properties.
2,4-Disubstituted-7H-pyrrolo[2,3-d]pyrimidine: Explored as kinase inhibitors.
Uniqueness
2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C8H11N5 |
|---|---|
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
(2-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C8H11N5/c1-2-6-11-7-5(3-4-10-7)8(12-6)13-9/h3-4H,2,9H2,1H3,(H2,10,11,12,13) |
Clé InChI |
CNLXWSKMTJRVFT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=CN2)C(=N1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13240018.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B13240040.png)
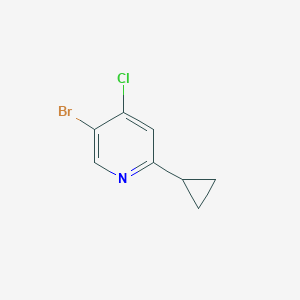
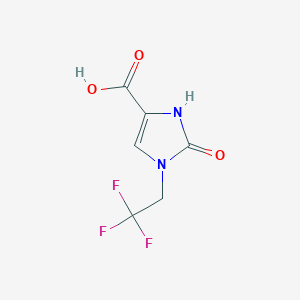

![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)
![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)
